
2H-1,3,4-Benzotriazepine-2-thione, 1,3-dihydro-3-methyl-5-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,3,4-Benzotriazepine-2-thione, 1,3-dihydro-3-methyl-5-phenyl- is a heterocyclic compound with significant biological and chemical properties. It belongs to the class of benzotriazepines, which are known for their diverse pharmacological activities. The compound’s structure consists of a seven-membered ring containing nitrogen and sulfur atoms, making it a valuable molecule in medicinal chemistry and other scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3,4-Benzotriazepine-2-thione, 1,3-dihydro-3-methyl-5-phenyl- typically involves cyclization reactions. One common method includes the reaction of o-phenylenediamine with isothiocyanates under specific conditions to form the desired benzotriazepine ring . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2H-1,3,4-Benzotriazepine-2-thione, 1,3-dihydro-3-methyl-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzotriazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzotriazepine ring.
Aplicaciones Científicas De Investigación
2H-1,3,4-Benzotriazepine-2-thione, 1,3-dihydro-3-methyl-5-phenyl- has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2H-1,3,4-Benzotriazepine-2-thione, 1,3-dihydro-3-methyl-5-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial or viral replication, thereby exhibiting antibacterial or antiviral properties .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dihydro-3H-1,3,4-benzotriazepin-2-one: A similar compound with a carbonyl group instead of a thione group.
7-Bromo-5-phenyl-1,2-dihydro-3H-1,3,4-benzotriazepin-2-thione: A derivative with a bromine substituent.
7-Methyl-5-phenyl-1,2-dihydro-3H-1,3,4-benzotriazepin-2-one: Another derivative with a methyl group.
Uniqueness
2H-1,3,4-Benzotriazepine-2-thione, 1,3-dihydro-3-methyl-5-phenyl- is unique due to its thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for developing new drugs and studying various biochemical processes.
Propiedades
Número CAS |
116089-25-9 |
|---|---|
Fórmula molecular |
C15H13N3S |
Peso molecular |
267.4 g/mol |
Nombre IUPAC |
3-methyl-5-phenyl-1H-1,3,4-benzotriazepine-2-thione |
InChI |
InChI=1S/C15H13N3S/c1-18-15(19)16-13-10-6-5-9-12(13)14(17-18)11-7-3-2-4-8-11/h2-10H,1H3,(H,16,19) |
Clave InChI |
XNOPFQRIRRKTBZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=S)NC2=CC=CC=C2C(=N1)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


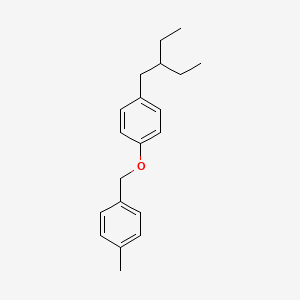
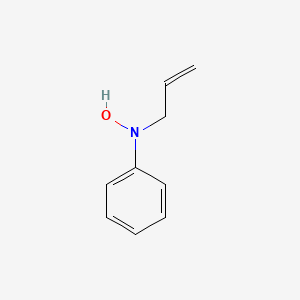
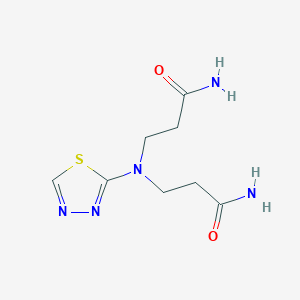
![3-[2-(Diethylamino)ethyl]-9H-xanthene-9-carboxylic acid](/img/structure/B14285527.png)
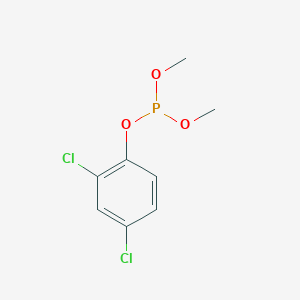

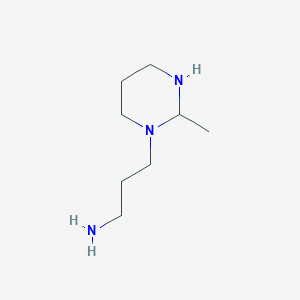
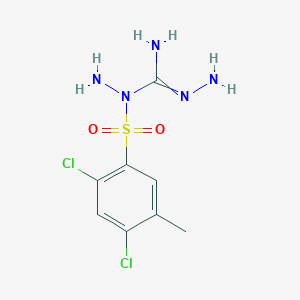
![1-[(4-Ethenylbenzene-1-sulfonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14285546.png)

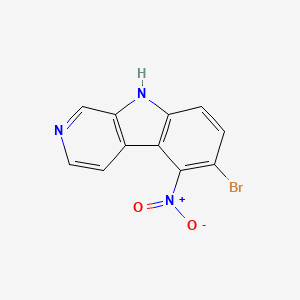
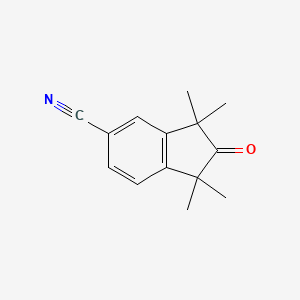
![Benzenamine, N-[(4-chlorophenyl)methylene]-4-methyl-3-nitro-](/img/structure/B14285575.png)
![4-{(E)-[4-(Hexyloxy)phenyl]diazenyl}benzaldehyde](/img/structure/B14285581.png)
